Ethyl 3-bromo-4-isopropoxybenzoate

Description

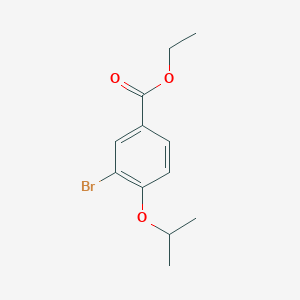

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-4-propan-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-4-15-12(14)9-5-6-11(10(13)7-9)16-8(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZBRMJPVWTSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474259 | |

| Record name | ethyl 3-bromo-4-isopropoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860695-52-9 | |

| Record name | ethyl 3-bromo-4-isopropoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-4-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for ethyl 3-bromo-4-isopropoxybenzoate, a valuable intermediate in pharmaceutical and materials science research. This document details the necessary chemical transformations, experimental protocols, and relevant quantitative data to facilitate its successful laboratory preparation.

Introduction

This compound (CAS No: 860695-52-9) is a substituted aromatic ester. Its structure, featuring a bromine atom and an isopropoxy group on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, such as cross-coupling reactions at the bromine position and alterations to the ester and ether moieties. This guide focuses on a logical and efficient two-step synthesis commencing from the readily available starting material, ethyl 4-hydroxybenzoate.

Overall Synthetic Pathway

The proposed synthesis of this compound proceeds via a two-step reaction sequence:

-

Electrophilic Bromination: The selective bromination of ethyl 4-hydroxybenzoate at the position ortho to the hydroxyl group to yield ethyl 3-bromo-4-hydroxybenzoate.

-

Williamson Ether Synthesis: The subsequent O-alkylation of the phenolic hydroxyl group with an isopropyl halide to afford the final product, this compound.

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-bromo-4-hydroxybenzoate (Electrophilic Bromination)

This procedure is adapted from the bromination of a similar substrate, methyl p-hydroxybenzoate[1]. The hydroxyl group of the starting material is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the ester, bromination occurs selectively at one of the ortho positions.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-hydroxybenzoate in dichloromethane.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of liquid bromine in dichloromethane dropwise to the cooled reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This protocol is based on the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide[2][3]. The phenolic proton of ethyl 3-bromo-4-hydroxybenzoate is first deprotonated by a weak base to form a phenoxide, which then acts as a nucleophile to displace the bromide from isopropyl bromide.

Methodology:

-

To a solution of ethyl 3-bromo-4-hydroxybenzoate in acetone, add anhydrous potassium carbonate, potassium iodide (as a catalyst), and isopropyl bromide[4][5].

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound and its intermediate. Please note that yields are highly dependent on the specific reaction scale and purification techniques employed.

| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Electrophilic Bromination | Ethyl 4-hydroxybenzoate | Bromine (Br₂), Glacial Acetic Acid | Dichloromethane | 0-5 (addition), then RT | 2-4 | 80-90 |

| 2 | Williamson Ether Synthesis | Ethyl 3-bromo-4-hydroxybenzoate | Isopropyl bromide, K₂CO₃, KI | Acetone | Reflux (~56) | 4-8 | 75-85 |

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to obtain this compound from readily accessible starting materials. The protocols detailed herein are based on well-established and robust chemical transformations. Researchers and drug development professionals can utilize this guide to synthesize this key intermediate for their ongoing research and development endeavors. Careful execution of the experimental procedures and appropriate purification methods are crucial for achieving high yields and purity of the final product.

References

- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis Lab 3 - Edubirdie [edubirdie.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preparation of Ethyl 3-bromo-4-isopropoxybenzoate from Ethyl 4-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-bromo-4-isopropoxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The primary method detailed is the electrophilic aromatic substitution of ethyl 4-isopropoxybenzoate using N-Bromosuccinimide (NBS) as the brominating agent. This approach is favored for its relative safety and ease of handling compared to molecular bromine.

The isopropoxy group at the para position of the starting material is an activating, ortho-, para-directing group. Due to the blockage of the para position by the ethyl ester group, bromination is directed to the ortho position, yielding the desired 3-bromo product. This guide presents a detailed experimental protocol adapted from a closely related synthesis, quantitative data, and a visual representation of the experimental workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the bromination of a closely related substrate, ethyl 4-methoxybenzoate, using N-Bromosuccinimide. These values provide a strong starting point for the optimization of the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Ethyl 4-isopropoxybenzoate | 1.0 equiv. | Starting material |

| N-Bromosuccinimide (NBS) | 1.05 equiv. | Brominating agent.[1] |

| Solvent | ||

| Acetonitrile (CH₃CN) | ~12.5 mL per gram of starting material | Reaction solvent.[1] |

| Reaction Conditions | ||

| Temperature | Room Temperature to 50°C | Gentle heating may be necessary to initiate or sustain the reaction.[1] |

| Time | 2-6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1] |

| Product Information | ||

| Product Name | This compound | |

| CAS Number | 860695-52-9 | [2][3] |

| Molecular Formula | C₁₂H₁₅BrO₃ | [2][3] |

| Molecular Weight | 287.15 g/mol | [2] |

| Expected Yield | 80-95% | Based on the synthesis of the methoxy analog; actual yields may vary.[1] |

| Appearance | Expected to be a white to off-white solid | Based on the appearance of the methoxy analog.[1] |

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a well-established electrophilic aromatic substitution mechanism. The isopropoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic attack. The lone pairs on the oxygen atom increase the electron density of the ring through resonance, particularly at the ortho and para positions. As the para position is occupied by the ethyl ester group, the incoming electrophile (bromonium ion, Br⁺, generated from NBS) is directed to the ortho position.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound. This protocol is adapted from a procedure for the bromination of ethyl 4-methoxybenzoate and may require optimization for the isopropoxy substrate.[1]

Materials and Equipment

Reagents:

-

Ethyl 4-isopropoxybenzoate (C₁₂H₁₆O₃)

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN), reaction grade

-

Ethyl acetate (EtOAc), for extraction

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Thin Layer Chromatography (TLC) apparatus

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-isopropoxybenzoate (1.0 equiv) in acetonitrile (approximately 12.5 mL per gram of starting material).

-

Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05 equiv) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. If the reaction is sluggish, it may be gently heated to 40-50°C.[1] Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-6 hours).[1]

-

Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to quench any unreacted bromine), saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.[1]

Experimental Workflow Diagram

References

Spectroscopic Data of Ethyl 3-bromo-4-isopropoxybenzoate: A Technical Guide

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl 3-bromo-4-isopropoxybenzoate.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.13 | d | 1H | Ar-H (H-2) |

| ~7.88 | dd | 1H | Ar-H (H-6) |

| ~6.95 | d | 1H | Ar-H (H-5) |

| ~4.60 | sept | 1H | -OCH(CH₃)₂ |

| ~4.35 | q | 2H | -OCH₂CH₃ |

| ~1.40 | t | 3H | -OCH₂CH₃ |

| ~1.38 | d | 6H | -OCH(CH₃)₂ |

d: doublet, dd: doublet of doublets, t: triplet, q: quartet, sept: septet

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~165.5 | C=O (Ester) |

| ~158.0 | C-O (C-4) |

| ~134.5 | Ar-C (C-2) |

| ~129.0 | Ar-C (C-6) |

| ~123.0 | Ar-C (C-1) |

| ~113.0 | Ar-C (C-5) |

| ~111.0 | C-Br (C-3) |

| ~71.5 | -OCH(CH₃)₂ |

| ~61.0 | -OCH₂CH₃ |

| ~22.0 | -OCH(CH₃)₂ |

| ~14.5 | -OCH₂CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2930 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Ester) |

| ~1595, ~1480 | Medium | C=C stretch (Aromatic) |

| ~1280, ~1100 | Strong | C-O stretch (Ester and Ether) |

| ~1050 | Medium | C-Br stretch |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 286/288 | High | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 271/273 | Medium | [M - CH₃]⁺ |

| 243/245 | Medium | [M - C₃H₇]⁺ |

| 215/217 | High | [M - OC₂H₅]⁺ |

| 187/189 | Medium | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS data. Instrument-specific parameters may need to be optimized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette with a cotton plug, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak (CDCl₃ at 77.16 ppm) for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify the multiplicity of the signals.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of neat this compound (a single drop if liquid, a small amount of powder if solid) directly onto the ATR crystal.

-

If the sample is a solid, lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

The intensity of the peaks can be described qualitatively (e.g., strong, medium, weak, broad).

Mass Spectrometry (MS)

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the low ppm range.

-

Transfer the solution to a GC vial.

Data Acquisition:

-

Set the appropriate GC conditions (injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation.

-

Set the MS parameters, including the ionization mode (typically Electron Ionization - EI at 70 eV) and the mass range to be scanned.

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

Data Processing:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak ([M]⁺), paying attention to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Identify and propose structures for the major fragment ions.

Visualizations

Caption: General workflow for the spectroscopic analysis of a chemical compound.

The Versatile Building Block: An In-depth Technical Guide to Ethyl 3-bromo-4-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-bromo-4-isopropoxybenzoate is a valuable synthetic intermediate, prized for its utility in the construction of complex organic molecules. Its unique substitution pattern, featuring an electron-withdrawing ester, a bulky isopropoxy group, and a reactive bromine atom, makes it a versatile scaffold for a variety of cross-coupling reactions. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.

| Property | Value |

| CAS Number | 860695-52-9 |

| Molecular Formula | C₁₂H₁₅BrO₃ |

| Molecular Weight | 287.15 g/mol |

| IUPAC Name | This compound |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available Ethyl 4-hydroxybenzoate. The general synthetic workflow is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4-isopropoxybenzoate

-

Materials:

-

Ethyl 4-hydroxybenzoate

-

Isopropyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

-

Procedure:

-

To a solution of Ethyl 4-hydroxybenzoate (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Add isopropyl bromide (1.2 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 4-isopropoxybenzoate.

-

Step 2: Synthesis of this compound

-

Materials:

-

Ethyl 4-isopropoxybenzoate

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

-

Procedure:

-

Dissolve Ethyl 4-isopropoxybenzoate (1 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

-

Applications in Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This makes it a key building block in the synthesis of a wide range of more complex molecules, particularly in the field of medicinal chemistry.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

-

Materials:

-

This compound

-

Arylboronic acid (e.g., 2-formylphenylboronic acid)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., aqueous sodium carbonate)

-

Solvent (e.g., 1,4-dioxane)

-

-

Procedure:

-

To a mixture of this compound (1 equivalent), 2-formylphenylboronic acid (1.5 equivalents), and aqueous sodium carbonate solution (2 M, 3 equivalents) in 1,4-dioxane, add Pd(dppf)Cl₂ (0.05 equivalents).

-

Heat the reaction mixture to 80 °C under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash chromatography.

-

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| This compound | 2-Formylphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ (aq) | 1,4-Dioxane | 80 | Not specified |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling of this compound

-

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., THF)

-

-

Procedure:

-

To a solution of this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent such as THF, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 1-3 mol%).

-

Add a base, typically an amine like triethylamine (2-3 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion (monitored by TLC).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. | Yield |

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT to 50°C | High (Typical) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an aryl halide with an amine.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

-

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Solvent (e.g., Toluene)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

-

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temp. (°C) | Yield |

| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | High (Typical) |

Conclusion

This compound is a highly adaptable and valuable building block for organic synthesis. Its ability to readily participate in key cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations makes it an important tool for the construction of diverse and complex molecular architectures. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic strategies, particularly in the pursuit of novel therapeutics and functional materials.

The Strategic Application of Ethyl 3-Bromo-4-Isopropoxybenzoate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-bromo-4-isopropoxybenzoate is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring an ethyl ester, a bromine atom, and an isopropoxy group, offers multiple reaction sites for molecular elaboration and diversification. This technical guide explores the potential applications of this compound in medicinal chemistry, with a primary focus on its role as a key intermediate in the synthesis of xanthine oxidase inhibitors, exemplified by the widely-used gout medication, Febuxostat. This document provides a comprehensive overview of its chemical properties, detailed synthetic protocols for analogous compounds, and insights into the mechanism of action of the resulting therapeutic agents.

Introduction

The quest for novel and effective therapeutic agents is a cornerstone of medicinal chemistry. The design and synthesis of new molecular entities often rely on the availability of versatile chemical intermediates that can be readily modified to explore structure-activity relationships (SAR). This compound presents itself as such a valuable scaffold. The presence of an electron-withdrawing ethyl ester and a strategically positioned bromine atom on the benzene ring allows for a range of chemical transformations, including nucleophilic substitution and cross-coupling reactions. The isopropoxy group can influence the compound's lipophilicity and metabolic stability, key parameters in drug design.

This guide will delve into the potential of this compound by drawing strong parallels with the synthesis of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase. While Febuxostat contains an isobutoxy group, the synthetic strategies employed are directly applicable to isopropoxy analogues, highlighting the utility of the title compound in generating novel intellectual property in this therapeutic area.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and executing synthetic reactions and for understanding the compound's potential pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅BrO₃ | N/A |

| Molecular Weight | 287.15 g/mol | N/A |

| CAS Number | 860695-52-9 | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane | N/A |

Potential Applications in Medicinal Chemistry: Xanthine Oxidase Inhibitors

The primary and most compelling application of this compound in medicinal chemistry lies in its potential as a precursor for the synthesis of xanthine oxidase (XO) inhibitors. XO is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1] Elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[1]

Febuxostat is a highly successful XO inhibitor that utilizes a 4-alkoxy-3-bromophenyl moiety as a key structural element. The synthesis of Febuxostat provides a clear roadmap for the potential utility of this compound.

Synthesis of Febuxostat Analogues

The general synthetic strategy to access Febuxostat and its analogues involves the construction of a thiazole ring system appended to the substituted phenyl ring. While published syntheses of Febuxostat often start from 4-hydroxybenzonitrile or methyl 4-hydroxybenzoate, the core transformations are directly adaptable to this compound.[2][3]

A plausible synthetic workflow is depicted below:

Caption: Plausible synthetic route to a Febuxostat analogue.

This proposed synthesis leverages the ethyl ester of the starting material, which would first be converted to the corresponding amide and then dehydrated to the nitrile. The nitrile is a key functional group for the subsequent thioamidation and thiazole ring formation.

Experimental Protocols (Adapted from Analogous Syntheses)

The following protocols are adapted from established syntheses of Febuxostat intermediates and provide a detailed methodology for key transformations.[2]

Synthesis of 3-Bromo-4-isopropoxybenzonitrile

This protocol describes the synthesis of a key nitrile intermediate, adapted from the synthesis of the isobutoxy analogue.

Materials:

-

Ethyl 3-bromo-4-hydroxybenzoate

-

Isopropyl iodide or 2-bromopropane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (NH₄OH)

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

Alkylation: To a solution of Ethyl 3-bromo-4-hydroxybenzoate in acetone, add anhydrous K₂CO₃ and isopropyl iodide. Reflux the mixture for 8-12 hours, monitoring the reaction by TLC. After completion, filter the mixture and concentrate the filtrate under reduced pressure. The residue is this compound.

-

Amidation: The crude ethyl ester is hydrolyzed to the carboxylic acid using a standard procedure (e.g., NaOH in ethanol/water followed by acidification). The resulting carboxylic acid is then treated with thionyl chloride to form the acid chloride. The crude acid chloride is carefully added to a cooled solution of ammonium hydroxide to yield 3-bromo-4-isopropoxybenzamide.

-

Dehydration: The dried 3-bromo-4-isopropoxybenzamide is mixed with a dehydrating agent such as phosphorus pentoxide and heated under vacuum to yield 3-bromo-4-isopropoxybenzonitrile.

Synthesis of 3-Bromo-4-isopropoxybenzothioamide

Materials:

-

3-Bromo-4-isopropoxybenzonitrile

-

Sodium hydrosulfide (NaHS)

-

Magnesium chloride (MgCl₂)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 3-bromo-4-isopropoxybenzonitrile in DMF, add anhydrous magnesium chloride and sodium hydrosulfide.

-

Stir the reaction mixture at room temperature for 10-12 hours.

-

Pour the reaction mixture into ice-water with vigorous stirring.

-

Filter the resulting precipitate, wash with water, and dry to obtain 3-bromo-4-isopropoxybenzothioamide.[2]

Signaling Pathway: Mechanism of Action of Xanthine Oxidase Inhibitors

Febuxostat and its analogues act by inhibiting xanthine oxidase, thereby blocking the terminal steps of purine metabolism. This mechanism is illustrated in the following diagram.

Caption: Inhibition of uric acid production by a Febuxostat analogue.

By blocking xanthine oxidase, these inhibitors reduce the production of uric acid, leading to a decrease in its concentration in the blood and thereby preventing the formation of urate crystals.

Quantitative Data

While specific biological data for derivatives of this compound are not available in the public domain, the inhibitory activity of Febuxostat and related analogues provides a benchmark for the potential efficacy of compounds synthesized from this starting material.

| Compound | Target | IC₅₀ (nM) | Reference |

| Febuxostat | Xanthine Oxidase (Bovine Milk) | 1.8 | N/A |

| Allopurinol | Xanthine Oxidase (Bovine Milk) | 2,400 | N/A |

Conclusion

This compound is a promising and versatile building block for medicinal chemistry research. Its structural features make it an ideal starting material for the synthesis of novel xanthine oxidase inhibitors, a clinically validated class of drugs for the treatment of gout and hyperuricemia. The well-established synthetic routes to the marketed drug Febuxostat provide a clear and adaptable framework for the utilization of this compound. Researchers and drug development professionals can leverage the information presented in this guide to explore new chemical space around the 4-alkoxy-3-bromophenyl scaffold, potentially leading to the discovery of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for initiating such drug discovery programs.

References

Navigating the Reactivity of Ethyl 3-bromo-4-isopropoxybenzoate: A Technical Guide for Synthetic Chemists

For Immediate Release

A detailed technical guide has been compiled to elucidate the chemical reactivity of the bromine atom in Ethyl 3-bromo-4-isopropoxybenzoate (CAS No. 860695-52-9). This document serves as a critical resource for researchers, scientists, and professionals in drug development and medicinal chemistry. The guide focuses on the compound's utility as a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic organic chemistry.

This compound is an aromatic compound featuring an aryl bromide functional group. The benzene ring is further substituted with an electron-donating isopropoxy group and an electron-withdrawing ethyl ester group. This specific arrangement of functional groups dictates the reactivity of the carbon-bromine bond, making it an ideal substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The bromine atom's position, ortho to the activating isopropoxy group and meta to the deactivating ester group, renders it susceptible to oxidative addition to a low-valent palladium(0) complex, which is the crucial first step in many cross-coupling catalytic cycles. This guide provides an in-depth overview of its principal reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Key Chemical Transformations

The primary utility of this compound lies in its application as a building block in palladium-catalyzed cross-coupling chemistry. These reactions are indispensable for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

-

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. This method is widely used for the synthesis of biaryl and substituted aromatic structures.

-

Sonogashira Coupling: This transformation creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. The reaction is catalyzed by palladium and a copper(I) co-catalyst, providing a direct route to arylalkynes, which are important motifs in natural products and materials science.

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. It has become a premier method for synthesizing arylamines, which are prevalent in pharmaceuticals.

Quantitative Data Summary

While specific reaction data for this compound is sparsely documented in publicly accessible literature, the following table summarizes typical conditions for analogous aryl bromides in the key reactions discussed. These parameters provide a foundational starting point for experimental design.

| Reaction | Catalyst / Ligand | Base | Solvent | Temperature | Typical Yield |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / PCy₃ or Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene | Room Temp to 100 °C | 70-95% |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine, Et₃N | THF, Toluene | Room Temp to 65 °C | 80-95% |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP or Pd(OAc)₂ / XPhos | NaOtBu, K₂CO₃ | Toluene, Dioxane | 80-110 °C | 75-98% |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for the key transformations, which should be adapted and optimized for the specific substrate and coupling partner.

General Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a base such as K₃PO₄ (3.0 eq).

-

Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and ligand (e.g., XPhos, 2-10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add degassed solvents (e.g., a mixture of dioxane and water).

-

Heat the mixture to the desired temperature (e.g., 100 °C) and stir until reaction completion is observed by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling

-

To a solution of this compound (1.0 eq) in a suitable solvent such as THF, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and copper(I) iodide (CuI, 2.5 mol%).

-

Sequentially add a base, typically an amine like diisopropylamine (7.0 eq), followed by the terminal alkyne (1.1 eq).

-

Stir the reaction at room temperature for 3-6 hours.

-

Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product via flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (0.5-2.0 mol%), a suitable phosphine ligand, and a base (e.g., NaOtBu, 1.4 eq).

-

Add this compound (1.0 eq).

-

Seal the tube, remove from the glovebox, and add the amine coupling partner (1.2-1.5 eq) and an anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.

-

Heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 80-100 °C) for the required time.

-

After cooling, dilute the mixture with ethyl acetate and filter through a plug of celite.

-

Concentrate the filtrate and purify the crude product by silica gel chromatography.

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Caption: General experimental workflow for cross-coupling reactions.

Synthesis of Novel Derivatives from Ethyl 3-bromo-4-isopropoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of Ethyl 3-bromo-4-isopropoxybenzoate. This compound serves as a versatile building block for the synthesis of a wide array of novel molecules with potential applications in medicinal chemistry and materials science. This document outlines detailed experimental protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling. These methodologies enable the introduction of diverse functionalities at the 3-position of the benzoate ring, paving the way for the creation of extensive compound libraries for screening and lead optimization.

Introduction

This compound is a readily accessible aromatic compound featuring a bromine atom that can be strategically replaced using modern synthetic methods. The isopropoxy and ethyl ester functionalities offer additional sites for modification, although the primary focus of this guide is the functionalization of the carbon-bromine bond. The derivatives accessible through the methods described herein are of significant interest due to their structural resemblance to known pharmacologically active scaffolds. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and their application to this compound is detailed in the following sections.

Synthetic Methodologies

The primary routes for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. The electron-donating nature of the isopropoxy group and the electron-withdrawing character of the ethyl ester moiety influence the reactivity of the aryl bromide.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a phosphine ligand (e.g., PPh₃, 8 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 |

| 3 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 |

Note: Conditions are based on general protocols and may require optimization for specific substrates.

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. This reaction is particularly valuable in medicinal chemistry, as the arylamine motif is a key feature of many bioactive molecules.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction Execution: Seal the tube and heat the mixture to the specified temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After concentration, the crude product can be purified by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18-24 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 |

Note: Conditions are based on general protocols and may require optimization for specific substrates.

Buchwald-Hartwig Amination Catalytic Cycle

Sonogashira Coupling: Synthesis of Alkynyl Derivatives

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound is as follows:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

-

Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N or i-Pr₂NH) and the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C). Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, filter the reaction mixture through celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 2-24 |

| 2 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (10) | i-Pr₂NH | DMF | 50 | 12 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | Et₃N | Toluene | 80 | 18 |

Note: Conditions are based on general protocols and may require optimization for specific substrates.

Sonogashira Coupling Catalytic Cycle

Experimental Workflow

The general workflow for the synthesis and purification of derivatives from this compound is depicted below.

General Experimental Workflow

Conclusion

This guide provides a foundational framework for the synthesis of novel derivatives from this compound. The detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions offer versatile and robust methods for the construction of diverse molecular architectures. Researchers and drug development professionals can utilize these methodologies to generate compound libraries for biological screening and to develop new chemical entities with tailored properties. It is important to note that the reaction conditions provided are general and may require optimization for specific substrates to achieve maximum yields and purity.

CAS number and physical properties of Ethyl 3-bromo-4-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and physical properties of Ethyl 3-bromo-4-isopropoxybenzoate, a compound of interest in synthetic organic chemistry and drug discovery.

Chemical Identification

This compound is a substituted aromatic ester. Its unique structure, featuring a bromine atom and an isopropoxy group on the benzene ring, makes it a valuable intermediate for the synthesis of more complex molecules.

| Identifier | Value |

| CAS Number | 860695-52-9[1] |

| Molecular Formula | C₁₂H₁₅BrO₃[1] |

| Molecular Weight | 287.15 g/mol [1] |

| IUPAC Name | This compound |

Physical Properties

A thorough literature search did not yield experimentally determined values for the melting point, boiling point, and solubility of this compound. This suggests that these specific physical properties may not have been extensively characterized or published in readily accessible sources. For research and development purposes, it is recommended that these properties be determined experimentally.

| Property | Value |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Experimental Protocols: A General Approach to Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general two-step synthetic pathway can be proposed based on established organic chemistry principles. This involves the synthesis of the precursor acid, 3-bromo-4-isopropoxybenzoic acid, followed by its esterification.

Synthesis of 3-bromo-4-isopropoxybenzoic acid (Hypothetical)

The synthesis of the carboxylic acid precursor would likely involve the bromination of a suitable 4-isopropoxybenzoic acid derivative. The precise reagents and conditions would need to be optimized to achieve selective bromination at the 3-position.

Esterification of 3-bromo-4-isopropoxybenzoic acid

The final step would involve the esterification of 3-bromo-4-isopropoxybenzoic acid with ethanol. A common and effective method for this transformation is the Fischer-Speier esterification.

General Fischer-Speier Esterification Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-bromo-4-isopropoxybenzoic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The excess ethanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by techniques such as column chromatography or recrystallization.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the complete characterization of a newly synthesized compound like this compound.

Caption: Workflow for Synthesis, Identification, and Characterization.

References

Technical Guide: A Methodological Approach to Determining the Solubility of Ethyl 3-bromo-4-isopropoxybenzoate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive framework for determining the solubility of Ethyl 3-bromo-4-isopropoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols and a logical workflow for researchers to generate this critical information. The methodologies described are grounded in established principles of physical chemistry and are designed to yield reliable and reproducible results essential for process development, formulation, and other aspects of drug discovery.

Introduction

This compound (CAS No. 1375069-37-6) is a substituted benzoate derivative with potential applications as a building block in the synthesis of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for its effective use in research and development. Solubility data informs critical decisions in reaction chemistry, purification, crystallization, and formulation. This guide provides a structured approach to systematically determine the solubility of this compound.

Solubility Data

Table 1: Illustrative Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| Methanol | 25 | Data to be determined | HPLC |

| Ethanol | 25 | Data to be determined | HPLC |

| Isopropanol | 25 | Data to be determined | HPLC |

| Acetone | 25 | Data to be determined | HPLC |

| Ethyl Acetate | 25 | Data to be determined | HPLC |

| Dichloromethane | 25 | Data to be determined | HPLC |

| Toluene | 25 | Data to be determined | HPLC |

| Acetonitrile | 25 | Data to be determined | HPLC |

| Tetrahydrofuran | 25 | Data to be determined | HPLC |

| N,N-Dimethylformamide | 25 | Data to be determined | HPLC |

Experimental Protocols

The following section details a robust and widely accepted methodology for determining the thermodynamic solubility of a compound. The equilibrium shake-flask method is considered the gold standard for its reliability.[1][2]

3.1. Materials and Equipment

-

This compound (purity > 99%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Equilibrium Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium (e.g., sampling at 24, 48, and 72 hours) is recommended. Typically, 24 to 48 hours is sufficient.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

-

Quantification: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mg/mL.

3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of aromatic esters like this compound.

-

Column: C18, e.g., 4.6 mm x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV-Vis at a wavelength of maximum absorbance (to be determined by UV scan)

-

Column Temperature: 25 °C

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of this compound to create a calibration curve.

Visualization of Workflow

The following diagrams illustrate the logical workflow for solubility determination and a conceptual pathway for utilizing this data in drug development.

Caption: Workflow for Experimental Solubility Determination.

Caption: Application of Solubility Data in Drug Development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Ethyl 3-bromo-4-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[1] This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex biaryl structures found in many drug candidates.[2] This document provides a detailed protocol for the Suzuki coupling of Ethyl 3-bromo-4-isopropoxybenzoate with various arylboronic acids. This compound is a useful building block, and its derivatization via Suzuki coupling allows for the synthesis of a diverse library of substituted benzoate esters.

The general mechanism of the Suzuki coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative (activated by a base), and reductive elimination to form the desired biaryl product and regenerate the active palladium(0) species.[3]

Key Reaction Parameters

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters:

-

Catalyst and Ligand: Palladium catalysts are most commonly used.[4] The choice of phosphine ligand is critical, with bulky, electron-rich ligands often enhancing catalytic activity, especially for less reactive aryl chlorides.[4] For aryl bromides like this compound, standard catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts formed in situ from a palladium precursor like Palladium(II) acetate [Pd(OAc)₂] and a phosphine ligand are generally effective.

-

Base: A base is required to activate the boronic acid for transmetalation.[3] Common choices include inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[5] The strength and solubility of the base can significantly influence the reaction rate and yield.

-

Solvent: The reaction is often performed in a biphasic solvent system, typically an organic solvent mixed with water.[6] This facilitates the dissolution of both the organic substrates and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, and dimethylformamide (DMF)/water.[5][7]

-

Temperature: Reaction temperatures can range from ambient to reflux temperatures of the chosen solvent.[7] For many aryl bromides, heating is required to achieve a reasonable reaction rate.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates to achieve the best results.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

-

Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes typical reaction conditions that can be employed for the Suzuki coupling of this compound. The yields are hypothetical and will vary depending on the specific arylboronic acid used and the optimization of the reaction conditions.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | 90-98 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 80 | 16 | 80-90 |

Visualizations

The following diagrams illustrate the generalized Suzuki coupling catalytic cycle and a typical experimental workflow.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. old.rrjournals.com [old.rrjournals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using Ethyl 3-bromo-4-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging Ethyl 3-bromo-4-isopropoxybenzoate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. This compound is a versatile building block, and the methodologies outlined below provide a roadmap for its derivatization via Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions.

General Experimental Workflow

A typical experimental workflow for palladium-catalyzed cross-coupling reactions is outlined below. This process emphasizes the need for an inert atmosphere to prevent the degradation of the active Pd(0) catalyst.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or boronic ester.[1][2] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[3]

Generalized Reaction:

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids. While these examples do not use this compound directly, they serve as a strong starting point for reaction optimization.

| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 95 |

| 2 | 2-Bromonaphthalene | Methylboronic acid neopentyl glycol ester | AntPhos-Pd-G3 (2) | - | TMSOK | Toluene | 70 | <1 | 94 |

| 3 | 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) / PCy₃ (4) | - | K₃PO₄ | Dioxane/H₂O | 80 | 2 | 99 |

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv.).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Ethyl 3-phenyl-4-isopropoxybenzoate.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[4][5] This reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[6]

Generalized Reaction:

Quantitative Data Summary

The following table presents representative conditions for the Buchwald-Hartwig amination of aryl bromides. These conditions can be adapted for this compound.

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | [Pd(cinnamyl)Cl]₂ (1) | tBuXPhos (2) | NaOtBu | Toluene | 100 | 1 | 98 |

| 2 | Bromobenzene | Diphenylamine | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu | Toluene | 100 | 24 | >95 |

| 3 | 2-Bromopyridine | Cyclohexylamine | Pd₂(dba)₃ (1.5) | BINAP (3.5) | NaOtBu | Toluene | 80 | 4 | 60 |

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the amination of this compound with morpholine.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

-

In a separate vial, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and tBuXPhos (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL). Add this catalyst solution to the Schlenk tube.

-

Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

-

Seal the Schlenk tube and heat the mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion (typically 1-4 hours), cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to afford Ethyl 3-(morpholin-4-yl)-4-isopropoxybenzoate.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base.[7] This reaction is a valuable tool for the vinylation of aryl halides.[8]

Generalized Reaction:

Quantitative Data Summary

Below are representative conditions for the Heck reaction with aryl bromides, which can be used as a guide for reactions with this compound.

| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 |

| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |

| 3 | Bromobenzene | Ethyl acrylate | Pd(OAc)₂ (0.01) | PPh₃ (0.02) | NaOAc | NMP | 140 | 1 | 98 |

Experimental Protocol: Heck Reaction

This protocol outlines the coupling of this compound with ethyl acrylate.

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

-

Seal the tube, then evacuate and backfill with argon three times.

-

Add anhydrous DMF (5 mL), followed by ethyl acrylate (1.2 mmol, 1.2 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.) via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction's progress using TLC or GC-MS.

-

Upon completion (typically 8-24 hours), cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether (25 mL).

-

Wash the organic layer with water (3 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain Ethyl (E)-3-(2-ethoxycarbonylvinyl)-4-isopropoxybenzoate.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9][10] This reaction is highly effective for the synthesis of arylalkynes.[1]

Generalized Reaction:

Quantitative Data Summary

The table below provides representative conditions for the Sonogashira coupling of aryl bromides, which can be adapted for this compound.

| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | 65 | 6 | 95 |

| 2 | 4-Bromoacetophenone | 1-Heptyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH | Toluene | 80 | 12 | 88 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | DMF | 80 | 2 | 91 |

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of this compound with phenylacetylene.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-